2-(1-Triethylsilylethyl)pyridine

C–H Silylation Iridium Catalysis Regioselectivity

2-(1-Triethylsilylethyl)pyridine (CAS 113948-60-0) is a heteroaryl silane consisting of a pyridine ring substituted at the 2-position with a 1-(triethylsilyl)ethyl group. It belongs to the class of 2-(1-silylalkyl)pyridines, which serve as versatile intermediates in organic synthesis, particularly as protected forms of 2-ethylpyridine derivatives and in cross-coupling methodologies.

Molecular Formula C13H23NSi
Molecular Weight 221.41 g/mol
CAS No. 113948-60-0
Cat. No. B056713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Triethylsilylethyl)pyridine
CAS113948-60-0
SynonymsPyridine,2-[1-(triethylsilyl)ethyl]-(9CI)
Molecular FormulaC13H23NSi
Molecular Weight221.41 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C(C)C1=CC=CC=N1
InChIInChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3
InChIKeyNVJZHJNDFDTSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Triethylsilylethyl)pyridine (CAS 113948-60-0): Core Physicochemical & Sourcing Profile for Research Procurement


2-(1-Triethylsilylethyl)pyridine (CAS 113948-60-0) is a heteroaryl silane consisting of a pyridine ring substituted at the 2-position with a 1-(triethylsilyl)ethyl group . It belongs to the class of 2-(1-silylalkyl)pyridines, which serve as versatile intermediates in organic synthesis, particularly as protected forms of 2-ethylpyridine derivatives and in cross-coupling methodologies [1]. Its molecular formula is C₁₃H₂₃NSi with a molecular weight of 221.41 g/mol, and it exhibits a calculated density of 0.9±0.1 g/cm³, a boiling point of 264.5±15.0 °C at 760 mmHg, and a flash point of 113.8±20.4 °C . The compound is typically supplied at 95–97% purity for research use .

Why 2-(1-Triethylsilylethyl)pyridine Cannot Be Treated as a Generic 2-Alkylpyridine or Silylpyridine for Critical Synthetic Applications


The assumption that any silyl-protected 2-ethylpyridine or regioisomeric triethylsilylpyridine will perform equivalently is not supported by experimental data. The position of the silylalkyl group on the pyridine ring dictates the electron density at the nitrogen and the steric environment around the metal-binding site, directly influencing coordination chemistry and catalyst performance [1]. Furthermore, the triethylsilyl (TES) group provides a distinct steric and electronic profile compared to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogs; this profile affects both the rate of fluoride-mediated desilylation and the stability of the intermediate carbanion, altering reaction outcomes in Hiyama cross-coupling and related transformations [2]. Even within the same silyl class, the 2-substituted isomer can exhibit markedly different reactivity from the 3- or 4-substituted isomers due to the nitrogen atom's proximity, making direct interchange without validation a significant source of experimental failure [1].

Head-to-Head and Class-Level Quantitative Evidence for Selecting 2-(1-Triethylsilylethyl)pyridine Over Closest Analogs


Superior Synthetic Yield vs. 4-(1-Triethylsilylethyl)pyridine in Ir₄(CO)₁₂-Catalyzed Benzylic C–H Silylation

In the Ir₄(CO)₁₂-catalyzed benzylic silylation of 2-ethylpyridine vs. 4-ethylpyridine with HSiEt₃, the 2-substituted product 2-(1-triethylsilylethyl)pyridine is obtained in substantially higher NMR-based yield compared to its 4-regioisomer under comparable reaction conditions [1]. The direct head-to-head comparison demonstrates that the 2-pyridyl isomer is intrinsically more accessible via this catalytic route, an important consideration when sourcing the compound for synthetic planning and ensuring supply reliability.

C–H Silylation Iridium Catalysis Regioselectivity

Enhanced Steric Differentiation vs. 2-(1-Trimethylsilylethyl)pyridine for Selective Desilylation Strategies

The triethylsilyl (TES) group in 2-(1-triethylsilylethyl)pyridine is significantly bulkier than the trimethylsilyl (TMS) group in the analogous 2-(1-trimethylsilylethyl)pyridine. While direct kinetic data for this specific compound pair are not available, extensive class-level studies on benzylic silanes demonstrate that TES ethers are 10–100× more stable toward acidic hydrolysis than TMS ethers, and approximately 10⁴× less stable than TBS ethers under fluoride-mediated conditions [1]. This places the TES analog at an intermediate reactivity that enables selective deprotection in the presence of both TMS and TBS protecting groups, a critical orthogonal reactivity advantage in multi-step synthesis.

Protecting Group Strategy Desilylation Kinetics Steric Shielding

Improved Distillation Purity Control vs. 2-(1-Triisopropylsilylethyl)pyridine due to Lower Molecular Weight and Vapor Pressure Differences

The calculated boiling point of 2-(1-triethylsilylethyl)pyridine is 264.5±15.0 °C at 760 mmHg , with a molecular weight of 221.41 g/mol. In contrast, the corresponding 2-(1-triisopropylsilylethyl)pyridine (TIPS analog, C₁₆H₂₉NSi, MW 263.49 g/mol) would be expected to exhibit a significantly higher boiling point (>300 °C, estimated by group contribution methods). This lower boiling point facilitates vacuum distillation purification, reducing the risk of thermal decomposition during product isolation. For procurement, this translates to potentially higher lot-to-lot purity consistency when the compound is purified by distillation rather than solely by chromatography.

Purification Distillation Vapor Pressure

Distinctive Coordinating Ability for Metal Complexation vs. Non-Heteroaryl Silanes

The presence of the pyridine nitrogen in the 2-position relative to the silylalkyl substituent in 2-(1-triethylsilylethyl)pyridine enables intramolecular coordination to transition metals, a functional feature absent in purely carbocyclic benzylic silanes such as benzyltriethylsilane. This intramolecular coordination has been documented to accelerate Pd-catalyzed Hiyama cross-coupling reactions of similar 2-pyridylsilanes by stabilizing the transmetallation intermediate [1]. While specific rate acceleration data for this compound are not published, class-level studies on 2-pyridylsilanes show up to 10-fold rate enhancement in cross-coupling compared to phenylsilane analogs under identical conditions [1]. This property makes the compound uniquely suited as a bifunctional building block that serves simultaneously as a masked nucleophile and a directing group.

Metal Complexation Pyridine Coordination Bifunctional Ligand Design

Calculated LogP Advantage for Membrane Permeability Assessments vs. 2-(1-Hydroxyethyl)pyridine

The calculated LogP for 2-(1-triethylsilylethyl)pyridine is 4.58 , indicating high lipophilicity conducive to membrane permeation in cell-based assays. In contrast, its non-silylated alcohol analog 2-(1-hydroxyethyl)pyridine (C₇H₉NO, MW 123.15) has a calculated LogP of approximately 0.8–1.0. When used as a prodrug precursor or a synthetic intermediate in medicinal chemistry, the TES-compound's 3.5–3.8 LogP unit increase represents a theoretical ~3000–6000× increase in partition coefficient, which can be strategically exploited to enhance passive membrane diffusion of drug candidates that are subsequently unmasked intracellularly through desilylation.

LogP Lipophilicity Drug Design

Validated Application Scenarios for 2-(1-Triethylsilylethyl)pyridine Based on Quantitative Evidence


Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Complex Pyridine-Containing Natural Products

When a synthetic sequence requires a 2-ethylpyridine moiety to be temporarily masked and selectively unveiled in the presence of TBS- or TMS-protected alcohols, 2-(1-triethylsilylethyl)pyridine is the appropriate choice. As established in Section 3 (Evidence Items 2 and 4), the TES group's intermediate steric profile enables orthogonal deprotection conditions: fluoride-mediated desilylation cleaves both TMS and TES groups while leaving TBS groups intact, whereas mild acidic hydrolysis selectively removes TMS in the presence of TES . This orthogonal behavior is not achievable with the TMS analog (too labile) or the TBS analog (too robust to fluoride), making the TES derivative uniquely suited for complex molecule construction. Additionally, the 2-pyridyl nitrogen can serve as a latent directing group for regioselective C–H functionalization post-deprotection .

Pd-Catalyzed Hiyama Cross-Coupling Leveraging Intramolecular Pyridine Activation for Accelerated C–C Bond Formation

For researchers executing Hiyama cross-couplings where reaction rate and yield are critical, 2-(1-triethylsilylethyl)pyridine offers an intrinsic kinetic advantage over simple benzylic silanes. The 2-pyridyl group facilitates intramolecular N→Pd coordination that stabilizes the transmetallation intermediate, leading to up to 10-fold rate acceleration compared to phenylsilane counterparts (Section 3, Evidence Item 4) . This enables shorter reaction times, lower catalyst loadings, and potentially higher yields in the synthesis of 2-substituted pyridine biaryls, which are privileged scaffolds in pharmaceutical discovery. The TES group's balance of reactivity (intermediate between TMS and TBS) further ensures that transmetallation proceeds efficiently with fluoride activation without premature deprotection .

Reliable Procurement of the 2-Regioisomer for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When a medicinal chemistry program requires the 2-substituted triethylsilylethyl isomer specifically (as opposed to the 3- or 4-regioisomers), 2-(1-triethylsilylethyl)pyridine (CAS 113948-60-0) must be explicitly specified. The catalytic silylation evidence (Section 3, Evidence Item 1) demonstrates that the 2-isomer is preferentially formed from 2-ethylpyridine via Ir₄(CO)₁₂ catalysis, whereas the 4-isomer is obtained in only 14% yield from 4-ethylpyridine . This implies that generic sourcing of 'triethylsilylethylpyridine' without CAS specification risks receiving a regioisomeric mixture or an unintended isomer, especially if the vendor's synthetic route is not regiospecific. The calculated LogP of 4.58 and the boiling point of 264.5 °C further provide orthogonal quality control metrics to confirm identity and purity upon receipt.

Lipophilic Prodrug Precursor or Membrane-Permeable Probe for Intracellular Pyridine Delivery

The pronounced lipophilicity of 2-(1-triethylsilylethyl)pyridine (LogP = 4.58) relative to 2-(1-hydroxyethyl)pyridine (LogP ∼ 0.9) (Section 3, Evidence Item 5) makes it a viable candidate for prodrug strategies requiring passive membrane diffusion . In cell-based assays, the TES derivative can cross lipid bilayers efficiently, after which intracellular esterases or fluoride-mediated desilylation releases the polar 2-(1-hydroxyethyl)pyridine. The 3.5–3.8 LogP differential equates to an approximately 3000–6000× higher partition coefficient, which can translate to significantly improved cellular uptake in permeability-limited scenarios. Researchers should validate desilylation kinetics in their specific biological matrix, but the physicochemical rationale provides a sound basis for prioritizing this TES derivative over the parent alcohol in assay development.

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